N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
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Overview
Description
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and a bromobenzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the hydrazone moiety can produce hydrazine derivatives.
Substitution: Substitution of the bromine atom can result in various substituted benzamides.
Scientific Research Applications
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The bromobenzamide structure may also facilitate binding to specific receptors or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)phenyl)-3-methylbenzamide
Uniqueness
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to its combination of a benzyloxy group, a benzylidene hydrazine moiety, and a bromobenzamide structure. This combination provides a versatile platform for various chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
769155-94-4 |
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Molecular Formula |
C23H20BrN3O3 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H20BrN3O3/c24-20-8-4-7-19(13-20)23(29)25-15-22(28)27-26-14-17-9-11-21(12-10-17)30-16-18-5-2-1-3-6-18/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+ |
InChI Key |
ORFJJHPEAWKYEB-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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